

An In-depth Technical Guide to 3-Methylbenzophenone: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-Methylbenzophenone

Cat. No.: B1359932

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Abstract

This technical guide provides a comprehensive overview of **3-Methylbenzophenone**, a significant aromatic ketone with diverse applications in organic synthesis, polymer chemistry, and pharmaceutical development. The document covers the historical context of its synthesis, detailed physicochemical and spectroscopic properties, and step-by-step experimental protocols for its preparation. Furthermore, it elucidates its role as a photoinitiator and as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. Visual diagrams of key reaction mechanisms and experimental workflows are provided to enhance understanding.

Introduction and Historical Context

While a definitive record of the initial discovery of **3-Methylbenzophenone** is not readily available in seminal literature, its synthesis is intrinsically linked to the groundbreaking work of Charles Friedel and James Crafts in 1877. Their discovery of the eponymous Friedel-Crafts reaction, a method for the alkylation and acylation of aromatic rings, revolutionized organic synthesis.^{[1][2]} This reaction provided a direct and versatile route to aromatic ketones, and it is almost certain that **3-Methylbenzophenone** was first synthesized using this methodology. The reaction of toluene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum

chloride would have been an early and logical application of their discovery to produce substituted benzophenones.[\[1\]](#)

3-Methylbenzophenone, also known as phenyl m-tolyl ketone or 3-benzoyl toluene, is a derivative of benzophenone, a compound first synthesized in 1834.[\[3\]](#) The introduction of a methyl group at the meta position of one of the phenyl rings modifies its physical and chemical properties, influencing its applications. Today, **3-Methylbenzophenone** is recognized for its utility as a photoinitiator in UV curing processes and, perhaps more significantly, as a crucial starting material in the industrial synthesis of Ketoprofen.[\[4\]](#)

Physicochemical and Spectroscopic Data

The properties of **3-Methylbenzophenone** are well-documented, and a summary of its key quantitative data is presented below for easy reference.

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₂ O	[3]
Molecular Weight	196.24 g/mol	[3]
Appearance	White to off-white crystalline powder or clear liquid	[4]
Melting Point	50 °C (approx.)	[5]
Boiling Point	317 °C at 760 mmHg	
Density	1.095 g/cm ³ at 20 °C	
Refractive Index	1.576	
Solubility	Insoluble in water; soluble in ethanol and acetone.	[4]
CAS Number	643-65-2	[3]

Spectroscopic Data

The structural elucidation of **3-Methylbenzophenone** is confirmed by various spectroscopic techniques.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.78	d	2H	Aromatic (ortho to C=O)
7.62 - 7.54	m	3H	Aromatic
7.45 - 7.32	m	4H	Aromatic
2.38	s	3H	Methyl (CH ₃) protons

(Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppm	Assignment
196.8	Carbonyl (C=O)
138.3, 137.6, 137.0	Aromatic (quat.)
134.7, 132.4, 130.1	Aromatic (CH)
129.9, 128.4, 128.3	Aromatic (CH)
127.0	Aromatic (CH)
21.3	Methyl (CH ₃)

(Solvent: CDCl₃, Frequency: 100 MHz)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3020	Medium	Aromatic C-H stretch
2920	Weak	Aliphatic C-H stretch (CH ₃)
1665	Strong	C=O stretch (ketone)
1600 - 1450	Medium	Aromatic C=C stretch

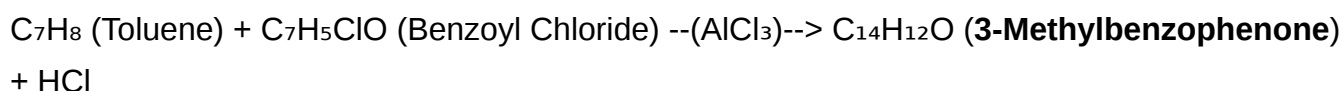
Experimental Protocols for Synthesis

The synthesis of **3-Methylbenzophenone** can be achieved through several methods, with Friedel-Crafts acylation being the most common. A Grignard reaction offers an alternative route.

Friedel-Crafts Acylation of Toluene with Benzoyl Chloride

This is the most direct and widely used industrial method for preparing **3-Methylbenzophenone**.

Reaction Scheme:



Experimental Procedure:

- **Reaction Setup:** A dry 500 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is protected from atmospheric moisture with a calcium chloride guard tube.
- **Reagent Charging:** Anhydrous aluminum chloride (10.0 g, 75 mmol) is added to the flask, followed by 100 mL of dry toluene. The mixture is stirred and cooled in an ice bath.
- **Addition of Benzoyl Chloride:** Benzoyl chloride (7.12 g, 50 mmol) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature of the reaction mixture below 10 °C.
- **Reaction:** After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to reflux for an additional 3 hours.^[5] The evolution of HCl gas indicates the progress of the reaction.
- **Work-up:** The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

- **Extraction:** The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of toluene or another suitable organic solvent.
- **Washing and Drying:** The combined organic layers are washed with a 5% sodium bicarbonate solution, followed by water, and then dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation (b.p. 180-200 °C at 10-15 mmHg) to yield **3-Methylbenzophenone**.^[5]

Grignard Reaction of m-Tolylmagnesium Bromide with Benzonitrile

This method provides an alternative route to **3-Methylbenzophenone**.

Reaction Scheme:

- $\text{C}_7\text{H}_7\text{Br}$ (m-Bromotoluene) + Mg $\xrightarrow{\text{dry ether}}$ $\text{C}_7\text{H}_7\text{MgBr}$ (m-Tolylmagnesium bromide)
- $\text{C}_7\text{H}_7\text{MgBr}$ + $\text{C}_7\text{H}_5\text{N}$ (Benzonitrile) \rightarrow Intermediate
- Intermediate + H_3O^+ \rightarrow $\text{C}_{14}\text{H}_{12}\text{O}$ (**3-Methylbenzophenone**)

Experimental Procedure:

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, magnesium turnings (2.43 g, 100 mmol) are placed. A solution of m-bromotoluene (17.1 g, 100 mmol) in 50 mL of anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
- **Reaction with Benzonitrile:** The Grignard reagent is cooled in an ice bath. A solution of benzonitrile (10.3 g, 100 mmol) in 30 mL of anhydrous diethyl ether is added dropwise. The reaction is stirred for 2 hours at room temperature.
- **Hydrolysis:** The reaction mixture is carefully poured into a beaker containing ice and 100 mL of 2M hydrochloric acid to hydrolyze the intermediate imine.

- **Work-up and Purification:** The ether layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with water and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude product is purified by vacuum distillation or column chromatography.

Signaling Pathways and Experimental Workflows

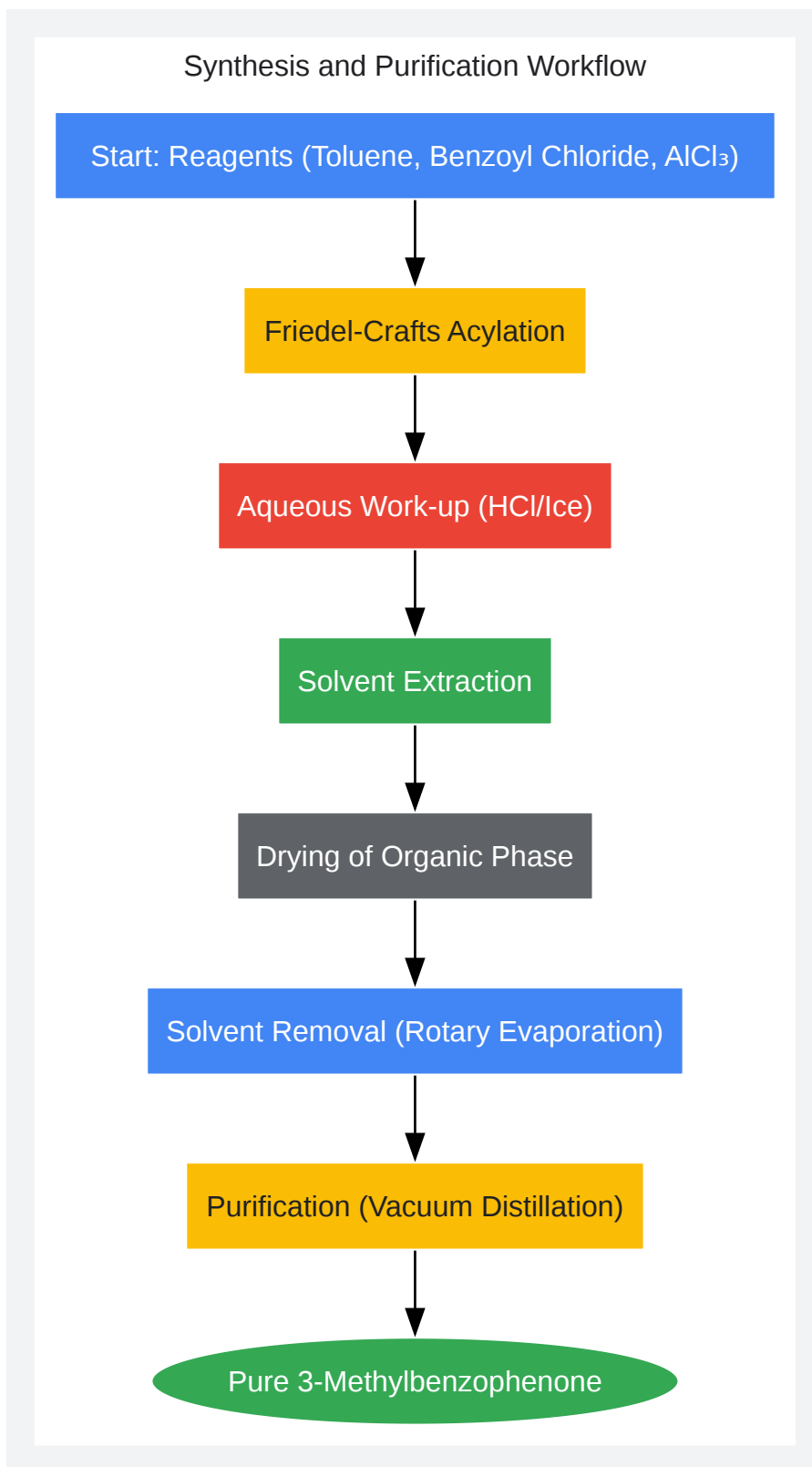
Photochemical Mechanism of 3-Methylbenzophenone as a Photoinitiator

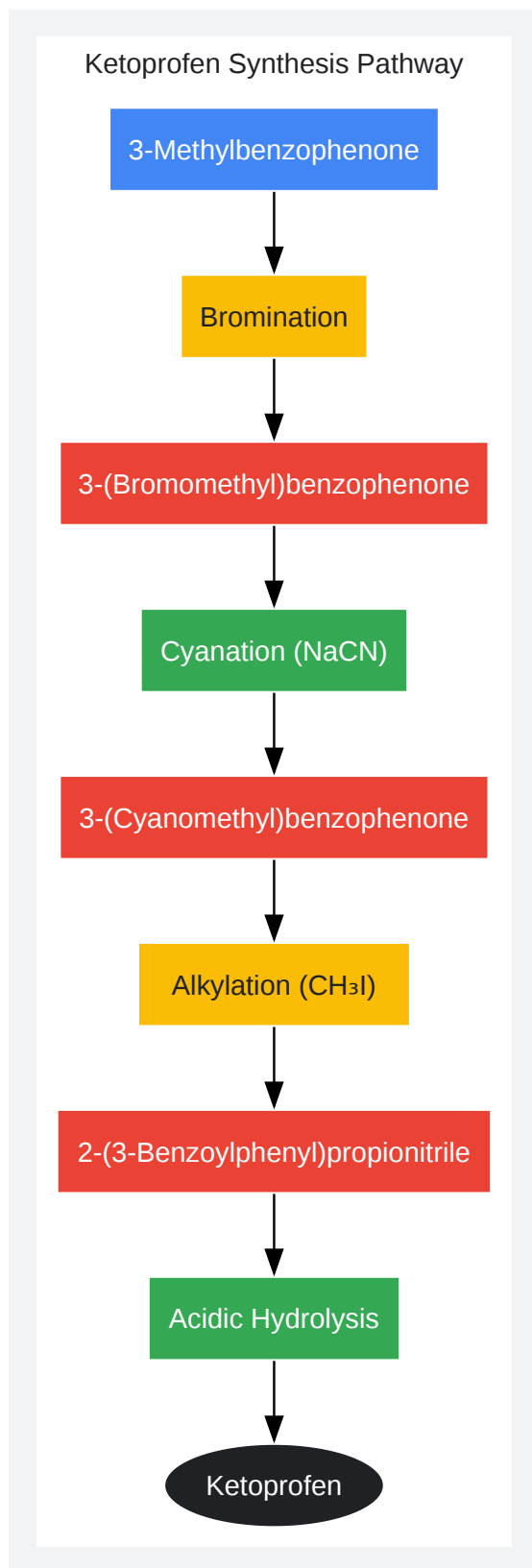
3-Methylbenzophenone, like its parent compound, functions as a Type II photoinitiator. Upon absorption of UV radiation, it undergoes intersystem crossing to an excited triplet state. This triplet state is a diradical and can abstract a hydrogen atom from a suitable donor (e.g., an amine co-initiator) to generate free radicals, which then initiate polymerization.^[1]

Caption: Photoinitiation mechanism of **3-Methylbenzophenone**.

Experimental Workflow: Synthesis and Purification of 3-Methylbenzophenone

The following diagram illustrates the general workflow for the synthesis of **3-Methylbenzophenone** via Friedel-Crafts acylation, followed by purification.





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